5-chloro-4-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
Description
The compound 5-chloro-4-methyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a benzothiazole derivative featuring a chloro substituent at the 5-position, a methyl group at the 4-position, and a substituted azetidine ring at the 2-position. The azetidine moiety is further functionalized with a 4-methylpyrazole group via a methylene bridge.
Properties
IUPAC Name |
5-chloro-4-methyl-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4S/c1-10-5-18-21(6-10)9-12-7-20(8-12)16-19-15-11(2)13(17)3-4-14(15)22-16/h3-6,12H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRXPFFPUXFKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=CC(=C4C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogs include halogenated thiazole derivatives, pyrazole-thiazole hybrids, and azetidine-containing heterocycles. Key comparisons are summarized below:
Key Comparisons
Halogenation Effects :
- The target compound’s 5-chloro substituent is analogous to the chlorophenyl group in Compound 4 (). Halogens enhance lipophilicity and influence binding via halogen bonding, which is critical for antimicrobial activity . Bromo derivatives (e.g., bromophenyl in ) may exhibit stronger interactions but with reduced metabolic stability compared to chloro .
Heterocyclic Moieties: The azetidine ring in the target compound offers conformational rigidity compared to the flexible 4,5-dihydropyrazole in Compound 3. Azetidines are increasingly used in drug design due to their improved pharmacokinetic profiles over larger rings (e.g., piperidines) . Pyrazole substituents (4-methyl in the target vs. triazolyl in Compound 4) influence electronic properties.
Synthetic Routes :
- The target compound’s synthesis likely involves SN2 alkylation or coupling reactions between azetidine and benzothiazole precursors, similar to methods in (thiol-mediated nucleophilic substitution) . In contrast, triazole-containing analogs () often employ click chemistry (Cu-catalyzed azide-alkyne cycloaddition) .
Crystallographic Data :
- Structural analogs (e.g., ) were refined using SHELXL, ensuring high-precision bond-length and angle measurements. These data reveal that thiazole-pyrazole hybrids adopt planar conformations, favoring π-π stacking in protein binding pockets .
Research Findings and Implications
- Antimicrobial Potential: Compound 4 () showed activity against Gram-positive bacteria (MIC = 8 µg/mL), suggesting the target compound’s chloro and pyrazole groups may confer similar efficacy .
- SAR Insights : The 4-methylpyrazole group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., p-tolyl in Compound 4), possibly enhancing membrane permeability .
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